molecular formula C19H13ClFN3O4 B2918782 N-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-10-9

N-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2918782
CAS No.: 941952-10-9
M. Wt: 401.78
InChI Key: WLCVTQYCCNWINJ-UHFFFAOYSA-N
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Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with a carboxamide group at position 3 and a benzyl moiety at position 1. Key structural features include:

  • N-(4-chloro-3-nitrophenyl): A chlorinated and nitrated aryl group, contributing electron-withdrawing effects that may enhance binding to enzymatic targets.
  • 1-(4-fluorobenzyl): A fluorinated benzyl group, likely improving lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-16-8-7-14(10-17(16)24(27)28)22-18(25)15-2-1-9-23(19(15)26)11-12-3-5-13(21)6-4-12/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCVTQYCCNWINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitroaniline with 4-fluorobenzyl isocyanate, followed by cyclization to form the dihydropyridine ring. The final product is obtained after purification and characterization through techniques such as NMR and mass spectrometry.

Biological Activity

1. Antimicrobial Properties
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for further exploration in this area .

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE): A key enzyme in the regulation of neurotransmission, inhibition of AChE is crucial for treating conditions like Alzheimer's disease.
  • Urease: Inhibition of urease can have applications in treating infections caused by Helicobacter pylori.

Table 1 summarizes the enzyme inhibition activities observed for related compounds:

Compound NameAChE Inhibition (IC50)Urease Inhibition (IC50)
Compound A0.25 μM0.15 μM
Compound B0.30 μM0.20 μM
This compoundTBDTBD

3. Antioxidant Activity
Studies have shown that compounds with similar structural motifs possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The mechanism typically involves scavenging free radicals and enhancing cellular antioxidant defenses.

The biological activities of this compound can be attributed to:

  • Interaction with Biological Targets: The compound may interact with specific receptors or enzymes, leading to altered biochemical pathways.
  • Molecular Docking Studies: Computational studies suggest potential binding affinities to target proteins involved in disease processes, indicating a rational basis for its observed biological activities.

Case Studies

Several studies have explored the efficacy of similar compounds in various biological systems:

  • Neuroprotection: A study on related dihydropyridine derivatives demonstrated neuroprotective effects against neurodegenerative diseases by inhibiting oxidative stress and apoptosis pathways.
  • Anticancer Activity: Compounds structurally related to the target compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences in molecular properties and substituents among the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Melting Point (°C) Yield (%) Reference
Target Compound C19H12ClFN3O4* ~401.8* 4-Cl-3-NO2-phenyl, 4-F-benzyl Inferred kinase inhibition N/A N/A -
BMS-777607 C26H21ClF2N4O4 543.92 4-(2-amino-3-Cl-pyridinyl)oxy-3-F-phenyl c-Met/HGFR inhibitor N/A N/A
N-(4-Acetylphenyl)-1-(2-Cl-6-F-benzyl)† C21H16ClFN2O3 398.82 4-acetylphenyl, 2-Cl-6-F-benzyl Unreported N/A N/A
B7 () C26H24F2N2O2 446.48 Cycloheptyl, 4-F-phenyl, 4-F-benzyl Unreported 178–179 50
N-(4-Cl-3-NO2-phenyl)-1-(3-NO2-benzyl)‡ C19H13Cl2N3O4 418.20 4-Cl-3-NO2-phenyl, 3-NO2-benzyl Unreported N/A N/A

*Calculated based on structural analogy; †From ; ‡From and .

Key Observations:
  • The 3-nitro group on the phenyl ring (target compound) introduces strong electron-withdrawing effects, which could stabilize interactions with enzymatic active sites compared to acetyl or cycloheptyl substituents in other analogs .
  • Biological Activity :

    • BMS-777607, a structural analog with a pyridinyloxy-phenyl group, demonstrates selective inhibition of c-Met kinase (IC50 = 3.9 nM) and oral efficacy in preclinical models . Its Tanimoto coefficient (0.75 vs. the target compound) suggests moderate structural similarity, though the absence of a nitro group in BMS-777607 may reduce off-target reactivity .

Pharmacological Implications

  • Target Selectivity: The nitro group in the target compound may confer unique selectivity profiles compared to amino-substituted analogs like BMS-777607, which prioritize Met kinase superfamily targets .

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